molecular formula C10H19ClO2 B13786345 2-Ethylhexyl chloroacetate CAS No. 5345-58-4

2-Ethylhexyl chloroacetate

Cat. No.: B13786345
CAS No.: 5345-58-4
M. Wt: 206.71 g/mol
InChI Key: QZBQQHUYQKGPLQ-UHFFFAOYSA-N
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Description

2-Ethylhexyl chloroacetate is an organic compound with the molecular formula C10H19ClO2. It is a colorless liquid that is used in various chemical processes and industrial applications. This compound is known for its role as an intermediate in the synthesis of other chemicals and its use in the production of certain types of plastics and resins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Ethylhexyl chloroacetate typically involves the esterification of chloroacetic acid with 2-ethylhexanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction can be represented as follows:

ClCH2COOH+C8H17OHClCH2COOC8H17+H2O\text{ClCH}_2\text{COOH} + \text{C}_8\text{H}_{17}\text{OH} \rightarrow \text{ClCH}_2\text{COOC}_8\text{H}_{17} + \text{H}_2\text{O} ClCH2​COOH+C8​H17​OH→ClCH2​COOC8​H17​+H2​O

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is typically conducted in large reactors with continuous stirring and temperature control to optimize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

2-Ethylhexyl chloroacetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles, such as hydroxide ions, to form different esters.

    Hydrolysis: In the presence of water and a base, this compound can hydrolyze to form chloroacetic acid and 2-ethylhexanol.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used under mild heating conditions.

    Hydrolysis: Typically carried out with aqueous sodium hydroxide at elevated temperatures.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used under controlled conditions.

Major Products

    Nucleophilic Substitution: Formation of various esters depending on the nucleophile used.

    Hydrolysis: Chloroacetic acid and 2-ethylhexanol.

    Oxidation: Corresponding carboxylic acids.

Scientific Research Applications

2-Ethylhexyl chloroacetate is used in several scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of other organic compounds.

    Biology: In studies involving esterification and hydrolysis reactions.

    Medicine: Potential use in drug formulation and delivery systems.

    Industry: Used in the production of plastics, resins, and other polymeric materials.

Mechanism of Action

The mechanism of action of 2-Ethylhexyl chloroacetate involves its reactivity as an ester. The ester functional group can undergo hydrolysis, nucleophilic substitution, and other reactions, making it a versatile intermediate in chemical synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl chloroacetate: Similar structure but with an ethyl group instead of a 2-ethylhexyl group.

    Methyl chloroacetate: Contains a methyl group instead of a 2-ethylhexyl group.

    Butyl chloroacetate: Contains a butyl group instead of a 2-ethylhexyl group.

Uniqueness

2-Ethylhexyl chloroacetate is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This makes it suitable for specific industrial applications where longer alkyl chains are preferred for their hydrophobicity and flexibility.

Properties

IUPAC Name

2-ethylhexyl 2-chloroacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19ClO2/c1-3-5-6-9(4-2)8-13-10(12)7-11/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBQQHUYQKGPLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5345-58-4
Record name Chloroacetic acid, 2-ethylhexyl ester
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1710
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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